molecular formula C3H4N2S B372263 2-Aminothiazole CAS No. 96-50-4

2-Aminothiazole

Cat. No. B372263
CAS RN: 96-50-4
M. Wt: 100.14g/mol
InChI Key: RAIPHJJURHTUIC-UHFFFAOYSA-N
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Description

2-Aminothiazole is a heterocyclic amine featuring a thiazole core. It can also be considered a cyclic isothiourea. It possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether . It is mainly of academic interest, with few exceptions .


Synthesis Analysis

2-Aminothiazole is prepared from paraldehyde, thiourea, and sulfuryl chloride . Like the parent, 2-aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone .


Molecular Structure Analysis

The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Chemical Reactions Analysis

The chemical oxidative polymerization of 2-aminothiazole was studied in aqueous solution using copper chloride (CuCl2) as an oxidant .


Physical And Chemical Properties Analysis

2-Aminothiazole has a molar mass of 100.14 g·mol −1. It appears as light yellow crystals. Its melting point ranges from 86 to 89 °C, and it has a boiling point of 117 °C at 20 hPa. It is soluble in water at 100 g/L at 20 °C .

Scientific Research Applications

Pharmacological and Medicinal Chemistry Applications

The 2-aminothiazole (2-AT) core is a significant pharmacophore in medicinal chemistry and drug discovery. It forms the basis of various drugs and has been explored for therapeutic areas such as cancer, tumors, diabetes, and anticonvulsant activities. Recent developments have identified new 2-aminothiazoles with diverse activities in these areas (Das, Sikdar, & Bairagi, 2016). Additionally, certain 2-aminothiazoles have shown potential as therapeutic leads for prion diseases, with specific compounds achieving high brain concentrations in animals, suggesting their promise in treating these conditions (Gallardo-Godoy et al., 2011).

Anti-Cancer and Other Biological Activities

2-Aminothiazoles have displayed a wide range of biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. The versatility of the 2-aminothiazole scaffold has led to its use in developing various drugs for different diseases, highlighting its significant impact in drug development (Elsadek, Ahmed, & Farahat, 2021). The anticancer potential of 2-aminothiazoles, especially in kinase inhibition, is notable, with compounds like Dasatinib emerging from this class (Das et al., 2006).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on 2-aminothiazole derivatives have provided insights into designing novel therapeutic agents against prion diseases. These studies highlight the importance of specific structural features for enhanced anti-prion activity (Mandi et al., 2012).

Synthetic Utility in Medicinal Chemistry

2-Aminothiazoles serve as crucial intermediates in synthesizing antibiotics and other pharmaceutical products. Their synthetic utility extends to the production of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. The structural variations of 2-aminothiazoles have attracted significant attention from medicinal chemists due to their broad spectrum of activities (Khalifa, 2018).

Anti-Tubercular Agents

The 2-aminothiazole series has shown antibacterial activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. Research has focused on optimizing the antitubercular activity of these compounds, with promising results in improving their efficacy (Kesicki et al., 2016).

Antimicrobial Agents

2-Aminothiazoles have been explored for their antimicrobial properties. Studies involving docking and synthesis of these compounds have shown them to be effective against various bacterial and fungal strains, making them valuable in designing new antimicrobial agents (Abdu-Rahem, Ahmad, & Abachi, 2021).

Safety And Hazards

2-Aminothiazole is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . The information will be useful for future innovation .

properties

IUPAC Name

1,3-thiazol-2-amine
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InChI

InChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
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InChI Key

RAIPHJJURHTUIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=N1)N
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Molecular Formula

C3H4N2S
Record name 2-AMINOTHIAZOLE
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Related CAS

146614-45-1, Array
Record name Poly(2-aminothiazole)
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Record name Aminothiazole [INN]
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DSSTOX Substance ID

DTXSID5024508
Record name 2-Aminothiazole
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Molecular Weight

100.14 g/mol
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Physical Description

2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992)
Record name 2-AMINOTHIAZOLE
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Product Name

2-Aminothiazole

CAS RN

96-50-4
Record name 2-AMINOTHIAZOLE
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Record name AMINOTHIAZOLE
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Melting Point

194 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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